![molecular formula C15H19F2NO B3870393 1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol](/img/structure/B3870393.png)
1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol
Übersicht
Beschreibung
1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicinal chemistry. This compound is a member of the isoquinolinol family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol is not fully understood, but it is believed to act on multiple targets in the central nervous system. The compound is known to interact with GABA receptors, which are involved in the regulation of neuronal excitability. It also modulates the activity of dopamine and serotonin receptors, which are important neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. The compound has also been shown to increase the release of dopamine and serotonin, which can lead to improvements in mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol is its broad range of pharmacological activities, which makes it a useful tool for studying the central nervous system. However, one limitation is that the compound has relatively low potency, which can make it challenging to study in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol. One area of interest is the development of more potent analogs of the compound, which could be used to study its pharmacological activities in greater detail. Another area of interest is the investigation of the compound's potential as a treatment for neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the compound could be studied for its potential as a treatment for anxiety and other psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. The compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c16-12-5-4-10(9-13(12)17)14-11-3-1-2-6-15(11,19)7-8-18-14/h4-5,9,11,14,18-19H,1-3,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEOWFDQSWXKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC(=C(C=C3)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)octahydro-4a(2H)-isoquinolinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.